molecular formula C20H22N2O4 B1249383 N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid

N-(trans-4'-Nitro-4-stilbenyl)-N-methyl-5-amino-pentanoic acid

Cat. No.: B1249383
M. Wt: 354.4 g/mol
InChI Key: QLLZAVDYYAQESE-AATRIKPKSA-N
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Description

N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID is a stilbene derivative characterized by the presence of a nitro group at the 4’-position and an N-methyl, N-5-carboxypentylamino group at the 4-position. This compound is a C-nitro compound and a monocarboxylic acid, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID typically involves the following steps:

    Formation of the Stilbene Core: The stilbene core is synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure.

    Nitration: The nitro group is introduced at the 4’-position of the stilbene core through a nitration reaction using nitric acid and sulfuric acid.

    Amination: The amino group is introduced at the 5-position of the pentanoic acid chain through a reductive amination reaction.

    Methylation: The N-methyl group is introduced through a methylation reaction using methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its stilbene core.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and electrostatic interactions. The stilbene core can also undergo photoisomerization, making it useful as a fluorescent probe .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(TRANS-4’-NITRO-4-STILBENYL)-N-METHYL-5-AMINO-PENTANOIC ACID is unique due to the presence of both a nitro group and an amino group, which allows it to undergo a wide range of chemical reactions and interact with various biological targets. Its stilbene core also makes it useful as a fluorescent probe, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

5-[N-methyl-4-[(E)-2-(4-nitrophenyl)ethenyl]anilino]pentanoic acid

InChI

InChI=1S/C20H22N2O4/c1-21(15-3-2-4-20(23)24)18-11-7-16(8-12-18)5-6-17-9-13-19(14-10-17)22(25)26/h5-14H,2-4,15H2,1H3,(H,23,24)/b6-5+

InChI Key

QLLZAVDYYAQESE-AATRIKPKSA-N

Isomeric SMILES

CN(CCCCC(=O)O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

SMILES

CN(CCCCC(=O)O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN(CCCCC(=O)O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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